molecular formula C20H18F2N4O B14976779 1-(2-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(2-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B14976779
M. Wt: 368.4 g/mol
InChI Key: BFNJGWRBMJCHJN-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a fluorinated heterocyclic compound featuring a piperazine core linked to a pyrazole-carbonyl group. The molecule contains dual fluorophenyl substituents at distinct positions: a 2-fluorophenyl group on the piperazine nitrogen and a 4-fluorophenyl group on the pyrazole ring.

Properties

Molecular Formula

C20H18F2N4O

Molecular Weight

368.4 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C20H18F2N4O/c21-15-7-5-14(6-8-15)17-13-18(24-23-17)20(27)26-11-9-25(10-12-26)19-4-2-1-3-16(19)22/h1-8,13H,9-12H2,(H,23,24)

InChI Key

BFNJGWRBMJCHJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

Comparison with Similar Compounds

Compound A : 1-(2-Methoxybenzoyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine (ChemDiv ID: E687-0721)

  • Key Differences : Methoxy groups replace fluorophenyl substituents.
  • Implications : Reduced electronegativity and altered steric bulk compared to the target compound may decrease receptor-binding efficiency in fluorophobic environments .
  • Synthesis : Prepared via coupling of methoxy-substituted phenylhydrazines with piperazine intermediates .

Compound B : 1-(4-Fluorophenyl)-4-{[3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine (CAS 899514-98-8)

  • Key Differences : A dihydroisoxazole ring replaces the pyrazole, introducing ring strain and altered π-orbital geometry.

Compound C : 1-(2-Fluorophenyl)-4-(3-(1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-yl)propyl)piperazine (CAS 1055192-47-6)

  • Key Differences : A propyl linker connects the pyrazole to the piperazine, replacing the carbonyl group.
  • Implications : Increased hydrophobicity and conformational flexibility could enhance membrane permeability but reduce target specificity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Fluorine Atoms Key Functional Groups
Target Compound 393.39 3.8 2 Pyrazole-carbonyl, Piperazine
Compound A 428.47 2.9 0 Methoxy, Piperazine
Compound B 371.38 3.1 2 Dihydroisoxazole, Piperazine
Compound C 439.50 4.5 2 Propyl linker, Pyrazole
  • Key Observations :
    • The target compound’s LogP (3.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.
    • Fluorine atoms in the target and Compounds B/C enhance metabolic stability via C-F bond resistance to oxidative degradation .
    • The carbonyl group in the target compound may improve hydrogen-bonding interactions with biological targets compared to alkyl-linked analogues like Compound C .

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